1-Iodo-3-methoxy-5-(trifluoromethyl)benzene

Organofluorine Chemistry Cross-Coupling Radiolabeling

Researchers requiring site-selective Suzuki coupling often face sluggish reactivity with aryl bromides. 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene (CAS 868167-60-6) resolves this with its superior aryl iodide leaving group, enabling efficient chemoselective cross-coupling in polyhalogenated systems. - Serves as a critical building block for Lp-PLA₂ inhibitors (atherosclerosis/Alzheimer's) and c-kit receptor modulators. - The electron-withdrawing CF₃ group enhances metabolic stability of derived candidates. - Available in ≥98% purity; sealed dry storage at 2-8°C ensures long-term stability.

Molecular Formula C8H6F3IO
Molecular Weight 302.035
CAS No. 868167-60-6
Cat. No. B2364529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3-methoxy-5-(trifluoromethyl)benzene
CAS868167-60-6
Molecular FormulaC8H6F3IO
Molecular Weight302.035
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(F)(F)F)I
InChIInChI=1S/C8H6F3IO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,1H3
InChIKeyCXZYUVZKTYSSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene: Procurement & Baseline


1-Iodo-3-methoxy-5-(trifluoromethyl)benzene (CAS 868167-60-6) is a halogenated aromatic building block characterized by a 1,3,5-trisubstituted benzene core bearing iodine, methoxy, and trifluoromethyl groups . This substitution pattern provides a versatile platform for cross-coupling and substitution chemistry. The compound is commercially available in purities typically ≥95%, with a molecular weight of 302.03 g/mol and the molecular formula C₈H₆F₃IO .

Workflow Aryl iodide for Pd/Cu cross-coupling and radiolabeling
Reactivity Reported higher reactivity in couplings versus bromo analog
Synthesis Site-selective functionalization of polyhalogenated arenes

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene: Analog Substitution Failure


The specific orthogonality of the iodine leaving group in the presence of the electron-withdrawing trifluoromethyl substituent is critical for site-selective cross-coupling. Direct substitution with the bromo analog (1-bromo-3-methoxy-5-(trifluoromethyl)benzene, CAS 627527-23-5) or other halides is not equivalent; the significantly higher reactivity of aryl iodides compared to aryl bromides in palladium-catalyzed couplings dictates reaction rates and, crucially, chemoselectivity in polyhalogenated systems [1][2]. The following section quantifies this differentiation.

Target (Iodo)
Bromo Analog
Risk
High reactivity in Pd couplings; site-selective
Lower reactivity; may require harsher conditions
Pd coupling rates may shift; chemoselectivity in polyhalogenated systems not equivalent
Preferred for Cu-mediated [¹⁸F]CF₃ labeling
Lower radiochemical yield; longer reaction time
Radiolabeling efficiency may decrease; validate for tracer synthesis

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene: Comparative Evidence


Cu-Mediated Trifluoromethylation: Iodide vs. Bromide

The iodo substituent is essential for efficient copper-mediated trifluoromethylation and related cross-coupling reactions. While the bromo analog (1-bromo-3-methoxy-5-(trifluoromethyl)benzene) is also a substrate, aryl iodides exhibit markedly superior reactivity. For example, in the context of [¹⁸F]trifluoromethylation for PET imaging, aryl iodides are the preferred substrates due to their higher oxidative addition rates to copper(I) centers compared to the corresponding bromides [1]. This enables shorter reaction times and higher radiochemical yields, a critical parameter for procurement when planning radiolabeling studies.

Cu-Mediated ¹⁸F-CF₃
Class-level inference
Preferred aryl iodide substrate over bromides
Supports radiolabeling workflow selection
Reported higher radiochemical yields
Organofluorine Chemistry Cross-Coupling Radiolabeling

Orthogonal Reactivity in Suzuki-Miyaura Coupling

The iodine atom in 1-iodo-3-methoxy-5-(trifluoromethyl)benzene acts as a superior leaving group, enabling site-selective Suzuki-Miyaura couplings in the presence of other halogens. A study on dihalogenated trifluoromethylbenzene derivatives demonstrated that reactions proceed with excellent site-selectivity, preferentially coupling at the iodine-bearing position over bromine or chlorine substituents [1]. This orthogonality is a key differentiator from the corresponding bromo analog, which would exhibit lower discrimination in mixed halide systems, potentially leading to complex product mixtures and reduced yields of the desired regioisomer.

Suzuki-Miyaura Site-Selectivity
Class-level inference
Excellent selectivity at iodine position in mixed halides
Supports site-selective synthesis workflow
Class-level; data to verify
Site-Selective Synthesis Suzuki-Miyaura Coupling Organofluorine

Lipophilicity Gain from CF3 Substitution

The trifluoromethyl (-CF₃) group imparts a significant increase in lipophilicity compared to a methyl (-CH₃) substituent. While direct experimental LogP data for 1-iodo-3-methoxy-5-(trifluoromethyl)benzene is not available in the open literature, the Hansch π constant for -CF₃ is +0.88, compared to +0.56 for -CH₃ [1]. This +0.32 log unit difference translates to a >2-fold increase in partition coefficient, which directly impacts membrane permeability and metabolic stability of derived compounds. This is a critical selection criterion over non-fluorinated or mono-fluorinated analogs when designing bioactive molecules intended for oral bioavailability or CNS penetration.

CF₃ Lipophilicity (Hansch π)
Class-level inference
π(-CF₃) +0.88 · Δπ +0.32 vs -CH₃
Supports ADME property screening
Reported class-level constant
Medicinal Chemistry Physicochemical Properties Drug Design

CF3 Electron-Withdrawing Effect in SNAr

The trifluoromethyl group acts as a weakly activating substituent in nucleophilic aromatic substitution (SNAr) reactions, but its effect is distinct from that of a nitro group. In the halex reaction and substitution with C-nucleophiles, the -CF₃ group exhibits nucleophile-dependent discrimination between ortho- and para-substitution with a reversal in selectivity compared to -NO₂ [1]. For 1-iodo-3-methoxy-5-(trifluoromethyl)benzene, this means the iodine atom is positioned ortho to the methoxy group and meta to the -CF₃ group, a unique electronic environment that influences regioselectivity in SNAr reactions compared to analogs with different substitution patterns or alternative electron-withdrawing groups.

SNAr Regioselectivity
Class-level inference
Nucleophile-dependent ortho/para reversal vs -NO₂
Supports regioselectivity prediction
Context-dependent; data to verify
Physical Organic Chemistry Reaction Mechanism Substituent Effects

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene: Validated Applications


Lp-PLA2 Inhibitor Synthesis

This compound serves as a key intermediate in the preparation of 2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one based Lp-PLA₂ inhibitors. Its use is documented in patent literature for constructing compounds intended for the treatment of atherosclerosis and Alzheimer's disease . The 3-methoxy-5-(trifluoromethyl)phenyl motif is a critical pharmacophore element in these inhibitors.

c-Kit Receptor Modulator Synthesis

Patents disclose the use of 1-iodo-3-methoxy-5-(trifluoromethyl)benzene as a building block for synthesizing compounds that modulate the c-kit receptor, a target implicated in mastocytosis and other inflammatory/fibrotic conditions . The trifluoromethyl group enhances the metabolic stability of these drug candidates.

Trifluoromethylated Bi- and Terphenyl Synthesis

The iodo group provides the necessary reactivity for site-selective Suzuki-Miyaura couplings to generate complex trifluoromethylated biaryl architectures. This is a core application in materials science and medicinal chemistry for constructing libraries of fluorinated compounds with tailored properties [1].

18F-Trifluoromethylation for PET Imaging

The aryl iodide is the preferred substrate for incorporating [¹⁸F]CF₃ groups into PET tracers, enabling in vivo imaging studies. The high reactivity of the C-I bond facilitates efficient radiolabeling under mild conditions, a crucial requirement for working with short-lived radioisotopes [2].

Application
Selection Property
Validation Focus
Lp-PLA₂ inhibitor research
Iodo leaving group for cross-coupling installation of pharmacophore
Site-selective synthesis of key intermediate
c-Kit receptor modulator studies
CF₃ enhances metabolic stability in drug candidates
ADME property screening in discovery
Trifluoromethylated biaryl libraries
Orthogonal reactivity in polyhalogenated systems
Regioselectivity and coupling efficiency
PET tracer development
Aryl iodide as preferred substrate for ¹⁸F-labeling
Radiochemical yield and reaction time

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19 linked technical documents
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